1-(2-Aminoethoxy)-3-bromobenzene hydrochloride

Descripción general

Descripción

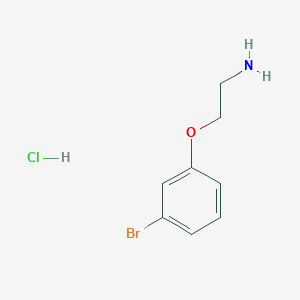

“1-(2-Aminoethoxy)-3-bromobenzene hydrochloride” is likely a compound that contains an aminoethoxy group attached to a bromobenzene ring. The presence of the hydrochloride indicates that this compound is likely a salt, with the chloride ion balancing the charge of the protonated amino group .

Molecular Structure Analysis

The molecule likely has a benzene ring, which is a planar, cyclic structure with alternating double bonds. Attached to this ring at the 3-position is a bromine atom. At the 1-position, there is likely an ether linkage (an oxygen atom) connecting the ring to a two-carbon chain, at the end of which is an amino group. The presence of the hydrochloride indicates that the amino group is likely protonated .

Chemical Reactions Analysis

The bromine atom on the benzene ring makes this compound potentially reactive in electrophilic aromatic substitution reactions. The amino group could also participate in reactions, especially if it is deprotonated to form a free amine.

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. As a hydrochloride salt, it is likely to be soluble in water. The presence of the benzene ring might give it some solubility in organic solvents as well .

Aplicaciones Científicas De Investigación

Synthesis and Molecular Scaffold

1-(2-Aminoethoxy)-3-bromobenzene hydrochloride serves as an intermediate in the synthesis of complex molecular structures. For instance, it is utilized in the preparation of 1,3,5-tris(aminomethyl)-2,4,6-triethylbenzene, a versatile molecular scaffold for many molecular receptors. This synthetic procedure highlights its role in creating compounds with specific functionalities without extensive purification steps, emphasizing its utility in organic synthesis and chemical engineering applications (Wallace et al., 2005).

Pharmacokinetic and Pharmacodynamic Evaluation

Another application involves its use in synthesizing derivatives for pharmacokinetic and pharmacodynamic evaluations. The synthesis of 1,2-dimethoxy-4-(bis-diethylaminoethyl-[14C]-amino)-5-bromobenzene from similar intermediates demonstrates its role in drug development and research, where compounds are tailored for specific biological studies, contributing to our understanding of drug behaviors in biological systems (Wang et al., 1993).

Anticoagulant Synthesis

It also plays a crucial part in synthesizing key intermediates for anticoagulants like rivaroxaban, showing its impact on medical research and pharmaceutical developments. The compound is involved in creating 4-(4-Aminophenyl)-3-morpholinone through reactions starting from bromobenzene, indicating its significance in developing therapeutic agents (Lingyan et al., 2011).

Environmental and Polymer Chemistry

Moreover, its derivatives are explored in environmental chemistry for understanding the mechanisms of dioxin formation from brominated hydrocarbons' thermal degradation, which is pivotal for assessing environmental health risks and developing mitigation strategies (Evans & Dellinger, 2003). Additionally, in polymer chemistry, compounds like 5-(Bromomethyl)-1,3-dihydroxybenzene, related to 1-(2-Aminoethoxy)-3-bromobenzene hydrochloride, undergo self-condensation to form hyperbranched polyethers, illustrating its utility in creating advanced materials with potential applications in various industries (Uhrich et al., 1992).

Mecanismo De Acción

Target of action

Istaroxime primarily targets the sodium-potassium adenosine triphosphatase (ATPase) and the sarcoplasmic calcium ATPase isoform 2 .

Mode of action

Istaroxime reduces the sodium-potassium adenosine triphosphatase (ATPase) activity and stimulates the sarcoplasmic calcium ATPase isoform 2 reuptake function .

Biochemical pathways

The inhibition of sodium/potassium ATPase increases intracellular sodium levels, which reverses the driving force of the sodium/calcium exchanger, inhibiting calcium extrusion and possibly facilitating calcium entry . It also increases intracellular calcium by improving the efficacy by which intracellular calcium triggers sarcoplasmic reticulum calcium release .

Result of action

The changes in calcium handling increase cell contraction. Istaroxime also enhances the heart’s relaxation phase by increasing the rate of intracellular calcium sequestration by Sarco/endoplasmic Reticulum Calcium ATPase, isotype 2a (SERCA2a) .

Direcciones Futuras

Propiedades

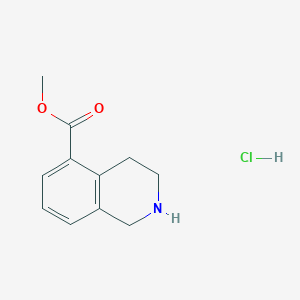

IUPAC Name |

2-(3-bromophenoxy)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO.ClH/c9-7-2-1-3-8(6-7)11-5-4-10;/h1-3,6H,4-5,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWBMYFIZHRHMIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)OCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Aminoethoxy)-3-bromobenzene hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(3-Methylphenyl)cyclopropyl]ethan-1-amine hydrochloride](/img/structure/B1522027.png)

![4,7-Dioxa-13-azatricyclo[8.5.0.0^{3,8}]pentadeca-1(10),2,8-trien-12-one](/img/structure/B1522032.png)

![1-[4-(Propan-2-yloxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B1522035.png)

![4-[(Cyclopropylamino)methyl]-2-methoxyphenol hydrochloride](/img/structure/B1522036.png)

![{2-[(6-Bromonaphthalen-2-yl)oxy]ethyl}(methyl)amine hydrochloride](/img/structure/B1522039.png)